N-(2,3-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide
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Overview
Description
N-(2,3-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide is a synthetic organic compound that belongs to the class of pyrazolidinyl acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide typically involves the reaction of 2,3-dichloroaniline with a suitable acylating agent to form the corresponding acetamide. This intermediate is then reacted with a pyrazolidinone derivative under controlled conditions to yield the final product. Common reagents used in these reactions include acetic anhydride, pyrazolidinone, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,3-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetic acid, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide: Unique due to its specific substitution pattern and functional groups.
N-(2,4-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide: Similar structure but different substitution pattern.
N-(2,3-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)propionamide: Similar core structure but different acyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups and substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C17H15Cl2N3O2 |
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Molecular Weight |
364.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-13-7-4-8-14(16(13)19)21-15(23)9-11-10-20-22(17(11)24)12-5-2-1-3-6-12/h1-8,11,20H,9-10H2,(H,21,23) |
InChI Key |
OTVSIQMHGWQIRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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